N-(4-fluorophenyl)-2-[2-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]acetamide
Overview
Description
N-(4-fluorophenyl)-2-[2-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]acetamide is a useful research compound. Its molecular formula is C20H21FN2O4S and its molecular weight is 404.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.12060649 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Radioligands for Peripheral Benzodiazepine Receptor
One significant application involves the synthesis and evaluation of potent radioligands for peripheral benzodiazepine receptors (PBR). Studies have developed compounds like [18F]FMDAA1106 and [18F]FEDAA1106, showcasing their potential in imaging and diagnosing neurological disorders through positron emission tomography (PET) imaging. These compounds bind to PBRs in the brain, indicating their utility in studying brain diseases and injuries (M. Zhang et al., 2003; Ming-Rong Zhang et al., 2005).
Corrosion Inhibition
The compound's analogues have also found applications in the field of materials science, particularly in corrosion inhibition. Mannich bases related to the chemical structure of N-(4-fluorophenyl)-2-[2-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]acetamide have demonstrated significant inhibitory effects on the corrosion of mild steel in acidic environments. This suggests their potential in protecting metals from corrosion, which is crucial for extending the lifespan of metal components in various industrial applications (A. Nasser & M. A. Sathiq, 2017).
Fluorogenic Acetoxymethyl Ethers
Further, derivatives of phenolic compounds related to the core structure of this compound have been explored for their potential in developing fluorogenic acetoxymethyl ethers. These compounds are profluorophores that become fluorescent upon enzymatic activation, offering applications in biochemical and biological imaging to study various biological processes and diseases (Chemical science, 2011).
Gastrokinetic Agents
Additionally, compounds with a morpholine moiety, similar to this compound, have been investigated for their gastrokinetic activities. These studies focus on developing new therapeutic agents that can enhance gastric emptying, offering potential treatments for gastrointestinal motility disorders (S. Kato et al., 1991).
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[2-methoxy-4-(morpholine-4-carbothioyl)phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4S/c1-25-18-12-14(20(28)23-8-10-26-11-9-23)2-7-17(18)27-13-19(24)22-16-5-3-15(21)4-6-16/h2-7,12H,8-11,13H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGXHBRBKLSXBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCOCC2)OCC(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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